REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH:5]=[N:4][CH:3]=1.CI.[CH3:24][Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH3:24])[CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH:5]=[N:4][CH:3]=1 |f:2.3|
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Name
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|
Quantity
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0.165 g
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Type
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reactant
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Smiles
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ClC1=CN=CC(=N1)NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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0.165 mL
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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2.6 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated aqueous ammonium chloride (50 mL
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×50 mL)
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Type
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WASH
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Details
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The combined EtOAc layers were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient)
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Reaction Time |
2 h |
Name
|
|
Type
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product
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Smiles
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ClC1=CN=CC(=N1)N(C1CCN(CC1)C(=O)OC(C)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |